3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole
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Overview
Description
3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the sulfonyl group and the isoxazole ring. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its unique structure may allow it to target specific diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and ultimately exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-dimethyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}-1,2-oxazole include other heterocyclic compounds with sulfonyl and isoxazole groups. Examples include:
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-12(9(2)19-15-8)20(17,18)16-4-3-11-10(6-16)5-13-7-14-11/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYNCCIZZCMUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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